Norzoanthamine hydrochloride

Übersicht

Beschreibung

Norzoanthamine is an alkaloid found in soft corals of the genus Zoanthus . It has been shown to suppress the loss of bone weight and strength in mice . Some derivatives of norzoanthamine also suppress the development of some kind of leukemia cell lines and human platelet aggregation .

Synthesis Analysis

The asymmetric total synthesis of norzoanthamine and the formal synthesis of zoanthenol have been reported . The synthesis involves several key steps:- The Mn-catalyzed HAT radical reaction was developed to stereospecifically reduce the challenging tetra-substituted olefin (C13 C18) and install the contiguous stereocenters .

Molecular Structure Analysis

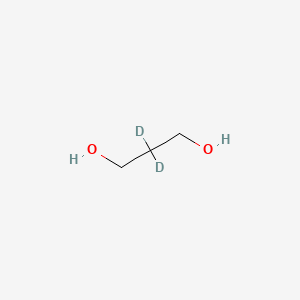

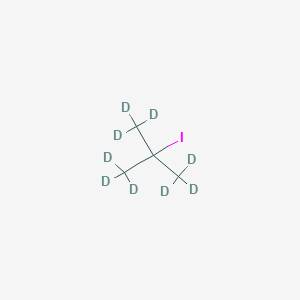

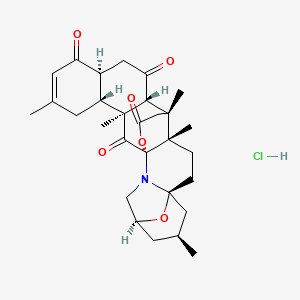

Norzoanthamine is a structurally unique and complex natural product. It contains a highly functionalized and stereochemically dense heptacyclic skeleton, bearing a trans–anti–trans-fused perhydrophenanthrene ring and several challenging adjacent stereocenters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of norzoanthamine include radical cyclizations and HAT radical reactions . These reactions are used to construct the core structure and install the contiguous all-carbon quaternary centers and stereocenters .Wissenschaftliche Forschungsanwendungen

Bone Health and Osteoporosis Treatment

Norzoanthamine hydrochloride, derived from the Zoanthus species, is prominently recognized for its potential in treating bone-related disorders. Research has shown that it can effectively suppress the loss of bone weight and strength in mice models, particularly those that have undergone ovariectomy, a process which induces osteoporosis-like symptoms (Miyashita et al., 2004). This positions norzoanthamine as a promising candidate for osteoporosis treatment and prevention. Its ability to enhance the formation of a collagen–hydroxyapatite composite, a major component of bone, further underlines its potential in this field. This is particularly significant as it not only inhibits bone degradation but also promotes bone formation (Kinugawa, Fukuzawa, & Tachibana, 2009).

Collagen Protection and Anti-Osteoporotic Activity

Norzoanthamine's ability to protect collagen, a crucial protein in the human body, from degradation makes it an intriguing subject for medical research. It stabilizes the secondary structure of collagen and forms a supramolecular association with it, which enhances bone formation. The compound’s capacity to shield not only collagen but also other proteins like elastin and bovine serum albumin from proteolysis suggests a broader protective role for skeletal proteins against external stresses. This unique property of norzoanthamine highlights its potential as an anti-osteoporotic drug (Inoue, Hidaka, Fukuzawa, & Tachibana, 2014).

Inhibition of Matrix Metalloproteinase-1

Studies also indicate that norzoanthamine and its derivatives can act as inhibitors of matrix metalloproteinase-1 (MMP-1), an enzyme involved in the breakdown of extracellular matrix components like collagen. This activity is crucial as it can be applied in the treatment of diseases such as osteoporosis, certain autoimmune diseases, and cancer. The specific interactions of norzoanthamine with the zinc-binding residues of MMP-1 further elucidate its mechanism of action, offering insights for the design of more effective inhibitors (Farrokhnia & Mahnam, 2017).

Synthetic Challenges and Advances

The synthesis of norzoanthamine has been a major challenge due to its complex structure and limited natural availability. However, significant progress has been made in this area, with researchers achieving the total synthesis of norzoanthamine, paving the way for its further study and potential therapeutic use. The ability to synthesize this compound in the laboratory is crucial for overcoming the limitations posed by its scarcity in natural sources (Miyashita, Sasaki, Hattori, Sakai, & Tanino, 2004).

Wirkmechanismus

Target of Action

Norzoanthamine hydrochloride, a zoanthamine-type alkaloid isolated from the colonial zoanthid Zoanthus sp., primarily targets osteoporosis . It inhibits the production of interleukin-6 (IL-6) , a cytokine that plays a crucial role in inflammation and bone resorption, which is a key process in osteoporosis .

Mode of Action

This compound interacts with its targets by recognizing a peptide chain nonspecifically and stabilizing its secondary structure . It forms a supramolecular association with collagen, which has polyvalent binding sites for norzoanthamine . This interaction is considered to be one of the most significant modes of action for the enhancement of bone formation .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the formation of a collagen–hydroxyapatite composite , an elemental structure of bone tissue . Norzoanthamine significantly accelerates this process, promoting calcification and the accumulation of hydroxyapatite on collagen fibrils in matrix vesicles .

Result of Action

This compound suppresses the decrease in bone weight and strength in ovariectomized mice, making it a promising candidate for an osteoporotic drug . It also enhances collagen release from an immobilized matrix vesicle model , suggesting a protective effect on skeletal proteins.

Action Environment

This compound is found in high concentrations in the epidermal tissue of Zoanthus sp . . This suggests that the marine environment, where UV radiation can be intense, may influence the action, efficacy, and stability of this compound.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1S,3S,4R,9S,12R,13R,14S,17S,19S,21S)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-2,8,11,25-tetrone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO6.ClH/c1-15-9-19-18(20(31)10-15)11-21(32)23-25(3)13-22(33)36-29(24(34)27(19,23)5)26(25,4)6-7-28-12-16(2)8-17(35-28)14-30(28)29;/h10,16-19,23H,6-9,11-14H2,1-5H3;1H/t16-,17-,18-,19+,23+,25+,26-,27-,28-,29+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADCOVKDHTZDEW-PSJZTJLHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CN3C(C1)(O2)CCC4(C35C(=O)C6(C7CC(=CC(=O)C7CC(=O)C6C4(CC(=O)O5)C)C)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2CN3[C@](C1)(O2)CC[C@@]4([C@]35C(=O)[C@]6([C@@H]7CC(=CC(=O)[C@H]7CC(=O)[C@@H]6[C@]4(CC(=O)O5)C)C)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main biological activity of norzoanthamine hydrochloride and what potential therapeutic area does this relate to?

A1: this compound has demonstrated a significant ability to suppress bone loss in ovariectomized mice, a common model for postmenopausal osteoporosis. [, , , , , ] This suggests its potential as a therapeutic agent for osteoporosis treatment.

Q2: What is the proposed mechanism of action for this compound in combating bone loss?

A2: While the exact mechanism is still under investigation, research suggests that this compound might act as both a suppressor of bone resorption and an enhancer of bone formation. [] Further research is needed to fully elucidate the specific pathways involved.

Q3: What is the source of this compound?

A3: this compound is a zoanthamine-type alkaloid isolated from the colonial zoanthid Zoanthus sp. [, , , , , ]

Q4: Has the absolute stereochemistry of norzoanthamine been fully elucidated?

A4: While the relative configuration of norzoanthamine has been determined through X-ray crystallography, its absolute stereochemistry remains to be definitively established. [] Research is ongoing to determine this crucial aspect of its structure.

Q5: Besides its effects on bone, are there any other reported biological activities of norzoanthamine or its derivatives?

A5: Interestingly, a related compound, zoanthenol, derived from this compound, has demonstrated potent anti-platelet activities. [] This highlights the potential for diverse biological activities within this family of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.